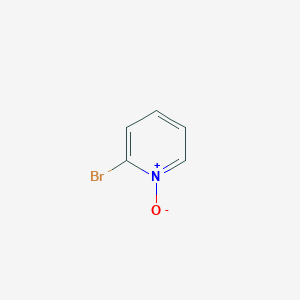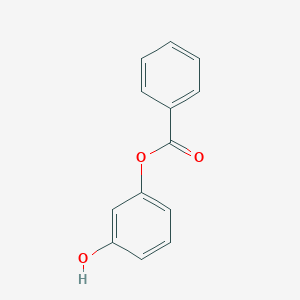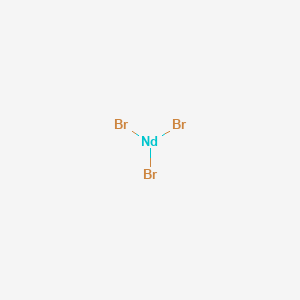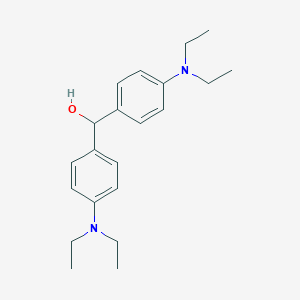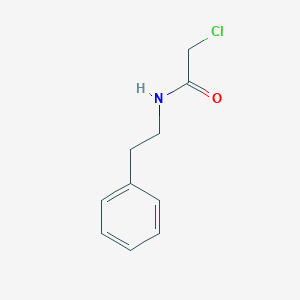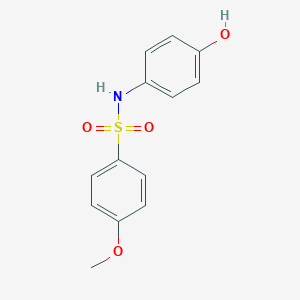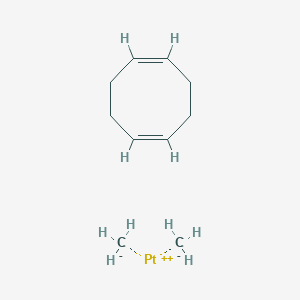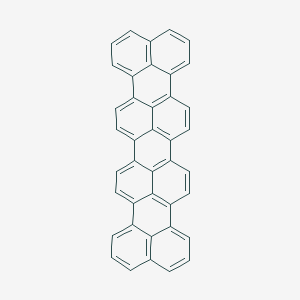![molecular formula C10H18O2 B086791 7,12-Dioxaspiro[5.6]dodecane CAS No. 181-28-2](/img/structure/B86791.png)
7,12-Dioxaspiro[5.6]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-Dioxaspiro[5.6]dodecane, also known as dioxaspirododecane or DSD, is a cyclic ether compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for studying biological systems, including enzymes, proteins, and DNA.
Wirkmechanismus
DSD binds to the active site of enzymes and prevents the substrate from binding, thereby inhibiting the enzyme's activity. This allows researchers to study the enzyme's mechanism of action and identify potential inhibitors or activators of the enzyme.
Biochemische Und Physiologische Effekte
DSD has been shown to have a range of biochemical and physiological effects. Studies have shown that DSD can induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, DSD has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the body's immune response.
Vorteile Und Einschränkungen Für Laborexperimente
DSD has several advantages for use in lab experiments. Its high purity and stability make it a reliable tool for studying enzyme-catalyzed reactions. Additionally, its unique chemical structure allows researchers to study specific aspects of enzyme activity that may not be possible with other inhibitors.
However, there are also limitations to the use of DSD in lab experiments. DSD is a relatively new compound, and its effects on biological systems are not yet fully understood. Additionally, DSD may have off-target effects on enzymes or other biological systems, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DSD. One potential area of study is the development of DSD-based inhibitors for specific enzymes involved in disease processes. Additionally, researchers may investigate the potential use of DSD in drug delivery systems or as a therapeutic agent for certain diseases.
Conclusion
In conclusion, 7,12-Dioxaspiro[5.6]dodecane is a valuable tool for studying enzyme-catalyzed reactions and has potential applications in various fields of scientific research. Its unique chemical structure and properties make it a promising area of study for future research. However, further studies are needed to fully understand the effects of DSD on biological systems and to develop its potential applications.
Synthesemethoden
The synthesis of DSD involves the reaction of 1,6-dibromohexane with ethylene oxide in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the cyclic ether ring. The yield of the synthesis process is typically high, and the purity of the final product can be easily achieved through simple purification techniques.
Wissenschaftliche Forschungsanwendungen
DSD has been extensively studied for its use in various scientific research applications. One of the most significant applications of DSD is in the study of enzyme-catalyzed reactions. DSD can act as a competitive inhibitor of certain enzymes, allowing researchers to study the mechanism of action of these enzymes.
Eigenschaften
CAS-Nummer |
181-28-2 |
|---|---|
Produktname |
7,12-Dioxaspiro[5.6]dodecane |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
7,12-dioxaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H18O2/c1-2-6-10(7-3-1)11-8-4-5-9-12-10/h1-9H2 |
InChI-Schlüssel |
GGKFOZUGYBUSAD-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OCCCCO2 |
Kanonische SMILES |
C1CCC2(CC1)OCCCCO2 |
Andere CAS-Nummern |
181-28-2 |
Synonyme |
7,12-dioxaspiro[5.6]dodecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[3.3]heptane](/img/structure/B86710.png)
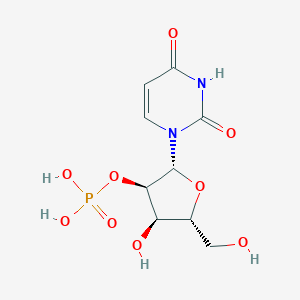
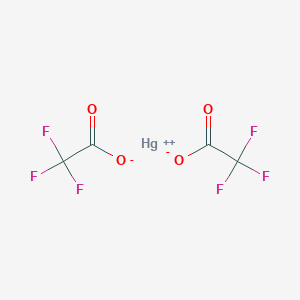
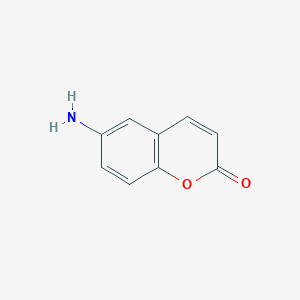
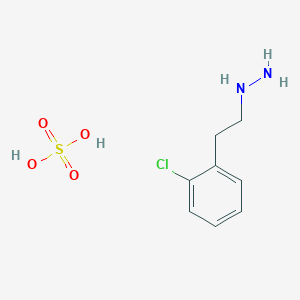
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
